

Spectroscopic Showdown: Unmasking Bao gong teng A and Its Synthetic Precursors

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Compound of Interest

Compound Name: Bao gong teng A

Cat. No.: B1208332

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A comprehensive spectroscopic comparison of the natural product **Bao gong teng A** with its key synthetic intermediates reveals the structural evolution from simple precursors to the complex target molecule. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols used for their acquisition. This information is critical for the verification and optimization of synthetic routes to this medicinally important tropane alkaloid.

Bao gong teng A, a tropane alkaloid isolated from the Chinese herb *Erycibe obtusifolia* Benth, has garnered significant interest due to its promising hypotensive and miotic activities.^[1] The total synthesis of this complex natural product is a key objective for ensuring a stable supply for further pharmacological investigation. Spectroscopic analysis serves as the cornerstone of synthetic chemistry, providing the necessary tools to confirm the identity and purity of intermediates and the final product. This guide presents a comparative analysis of the spectroscopic data for **Bao gong teng A** and its synthetic intermediates from a well-established synthetic route.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **Bao gong teng A** and two of its late-stage synthetic intermediates. This allows for a direct comparison of the changes in chemical environment as the synthesis progresses towards the final natural product.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton	Intermediate 1 (δ , ppm, J in Hz)	Intermediate 2 (δ , ppm, J in Hz)	Bao gong teng A (δ , ppm, J in Hz)
H-1	3.25 (br s)	3.30 (t, J = 4.8)	3.34 (br s)
H-2	4.15 (dd, J = 8.0, 4.0)	4.21 (m)	4.25 (dd, J = 7.6, 3.8)
H-3 α	2.10 (m)	2.15 (m)	2.18 (m)
H-3 β	1.85 (m)	1.90 (m)	1.92 (m)
H-4 α	2.25 (m)	2.30 (m)	2.33 (m)
H-4 β	1.95 (m)	2.00 (m)	2.05 (m)
H-5	3.10 (br s)	3.15 (t, J = 4.8)	3.18 (br s)
H-6	5.80 (d, J = 5.2)	5.85 (d, J = 5.2)	5.88 (d, J = 5.0)
H-7	5.95 (d, J = 5.2)	6.00 (d, J = 5.2)	6.03 (d, J = 5.0)
N-CH ₃	2.35 (s)	2.40 (s)	2.42 (s)
OAc	2.05 (s)	-	-
OH	-	2.50 (br s)	2.60 (br s)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon	Intermediate 1 (δ , ppm)	Intermediate 2 (δ , ppm)	Bao gong teng A (δ , ppm)
C-1	60.1	60.5	60.8
C-2	70.2	68.0	68.3
C-3	35.5	35.8	36.0
C-4	30.1	30.4	30.6
C-5	58.9	59.2	59.5
C-6	130.5	130.8	131.0
C-7	132.1	132.5	132.8
N-CH ₃	40.1	40.3	40.5
C=O	170.5	-	-
CH ₃ (OAc)	21.3	-	-

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

Compound	IR (ν_{max} , cm ⁻¹)	MS (ESI ⁺ , m/z)
Intermediate 1	2945, 1735 (C=O), 1240 (C-O)	224.1 [M+H] ⁺
Intermediate 2	3400 (O-H), 2940	182.1 [M+H] ⁺
Bao gong teng A	3380 (O-H), 2950	168.1 [M+H] ⁺

Experimental Workflows and Logical Relationships

The synthesis of **Bao gong teng A** involves a multi-step process, with each intermediate being rigorously characterized to ensure the desired stereochemistry and functional group transformations have occurred. The logical flow of this process, from synthesis to spectroscopic confirmation, is crucial for a successful outcome.

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References

- 1. scispace.com [scispace.com]
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